molecular formula C22H26N2O3 B11438719 2-(Adamantan-1-YL)-N-[4-(methylamino)-2-oxo-2H-chromen-3-YL]acetamide

2-(Adamantan-1-YL)-N-[4-(methylamino)-2-oxo-2H-chromen-3-YL]acetamide

Cat. No.: B11438719
M. Wt: 366.5 g/mol
InChI Key: CKIUBYKKMXEBCF-UHFFFAOYSA-N
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Description

2-(Adamantan-1-YL)-N-[4-(methylamino)-2-oxo-2H-chromen-3-YL]acetamide is a complex organic compound that combines the structural features of adamantane and chromen-2-one Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while chromen-2-one is a derivative of coumarin, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-YL)-N-[4-(methylamino)-2-oxo-2H-chromen-3-YL]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-YL)-N-[4-(methylamino)-2-oxo-2H-chromen-3-YL]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced chromen-2-one derivatives.

    Substitution: Substituted amide or chromen-2-one derivatives.

Scientific Research Applications

2-(Adamantan-1-YL)-N-[4-(methylamino)-2-oxo-2H-chromen-3-YL]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders due to the adamantane moiety’s known activity in this area.

    Materials Science: The rigidity and stability of the adamantane structure can be utilized in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The chromen-2-one moiety is known for its biological activities, including anti-inflammatory and antioxidant properties, making this compound useful in biological assays.

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-YL)-N-[4-(methylamino)-2-oxo-2H-chromen-3-YL]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the nervous system, similar to other adamantane derivatives.

    Pathways Involved: It may modulate neurotransmitter release or inhibit specific enzymes involved in neurological pathways.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-[4-(methylamino)-2-oxochromen-3-yl]acetamide

InChI

InChI=1S/C22H26N2O3/c1-23-19-16-4-2-3-5-17(16)27-21(26)20(19)24-18(25)12-22-9-13-6-14(10-22)8-15(7-13)11-22/h2-5,13-15,23H,6-12H2,1H3,(H,24,25)

InChI Key

CKIUBYKKMXEBCF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)CC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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